4,5-Dihydroxy-1,3-benzene disulfonic acid, potassium salt
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Overview
Description
4,5-Dihydroxy-1,3-benzene disulfonic acid, potassium salt is a chemical compound known for its antioxidant properties. It is structurally similar to vitamin E and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydroxy-1,3-benzene disulfonic acid, potassium salt typically involves the sulfonation of hydroquinone. The reaction is carried out under controlled conditions using sulfuric acid as the sulfonating agent. The product is then neutralized with potassium hydroxide to form the potassium salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually obtained in the form of a white to off-white powder .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydroxy-1,3-benzene disulfonic acid, potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4,5-Dihydroxy-1,3-benzene disulfonic acid, potassium salt has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include reactive oxygen species and various cellular components that are susceptible to oxidative stress .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid, disodium salt: Similar antioxidant properties but different solubility and reactivity due to the presence of sodium ions.
3,4-Dihydroxybenzenesulfonic acid: Similar structure but different substitution pattern, leading to different reactivity and applications.
Pyrocatechol Violet: Another compound with similar antioxidant properties but different chemical structure and applications.
Uniqueness
4,5-Dihydroxy-1,3-benzene disulfonic acid, potassium salt is unique due to its specific substitution pattern and the presence of potassium ions, which influence its solubility, reactivity, and applications in various fields .
Properties
IUPAC Name |
dipotassium;4,5-dihydroxybenzene-1,3-disulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O8S2.2K/c7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;/h1-2,7-8H,(H,9,10,11)(H,12,13,14);;/q;2*+1/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOOGQLOHKJKHN-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4K2O8S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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